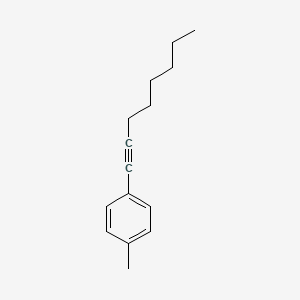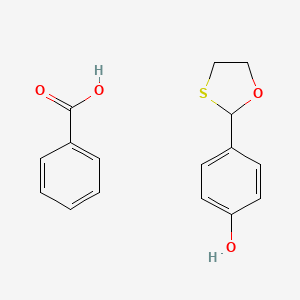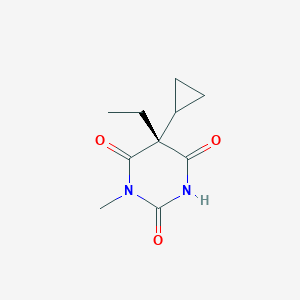![molecular formula C9H12O3 B12569873 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione CAS No. 496765-33-4](/img/structure/B12569873.png)
1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione is a bicyclic compound with a unique structure that includes an oxabicyclo ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and industry. Its molecular formula is C9H12O3, and it is known for its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where a furan derivative reacts with an olefinic or acetylenic dienophile . This method allows for the formation of the bicyclic structure with high stereoselectivity. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale Diels-Alder reactions. The process is optimized for yield and purity, with careful control of reaction parameters to ensure consistency. The use of continuous flow reactors and advanced purification techniques helps in achieving high-quality products.
Chemical Reactions Analysis
Types of Reactions: 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into more reduced forms, often using hydrogenation catalysts.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions vary based on the specific conditions but often include derivatives with modified functional groups that retain the bicyclic structure.
Scientific Research Applications
1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione exerts its effects involves interactions with specific molecular targets. The oxabicyclo ring structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
7-Oxabicyclo[4.1.0]heptane: Shares a similar bicyclic structure but lacks the additional methyl groups and dione functionality.
2,2,6-Trimethyl-1-(3-methyl-1,3-butadienyl)-5-methylene-7-oxabicyclo[4.1.0]heptane: Another related compound with different substituents that affect its reactivity and applications.
Uniqueness: 1,4,4-Trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring stability and specific reactivity profiles.
Properties
CAS No. |
496765-33-4 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
1,4,4-trimethyl-7-oxabicyclo[4.1.0]heptane-2,5-dione |
InChI |
InChI=1S/C9H12O3/c1-8(2)4-5(10)9(3)7(12-9)6(8)11/h7H,4H2,1-3H3 |
InChI Key |
LNHCZGAXKGDCMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)C2(C(C1=O)O2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


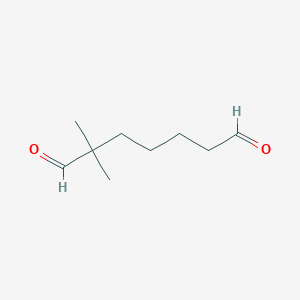
![2,5-Bis[(2-ethylhexyl)oxy]benzene-1,4-dicarbohydrazide](/img/structure/B12569796.png)
![Benzo[b]selenophene-3-carbonitrile, 2-amino-4,5,6,7-tetrahydro-](/img/structure/B12569810.png)
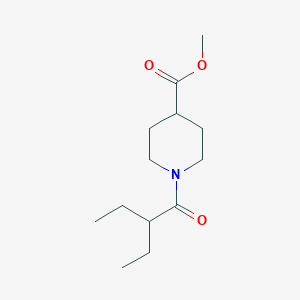
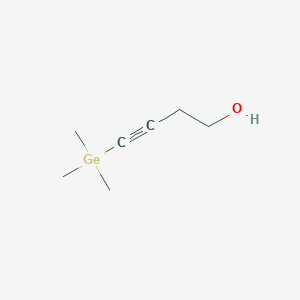
![4-{[2-(Dimethylamino)ethyl]sulfanyl}benzene-1,2-dicarbonitrile](/img/structure/B12569828.png)
![3,3'-[Sulfanediylbis(methylene)]dipyridine](/img/structure/B12569832.png)
![N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12569848.png)
![2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12569856.png)
![Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate](/img/structure/B12569868.png)
![N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide](/img/structure/B12569879.png)
